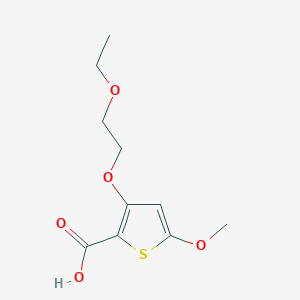

3-(2-Ethoxyethoxy)-5-methoxythiophene-2-carboxylic acid

Description

3-(2-Ethoxyethoxy)-5-methoxythiophene-2-carboxylic acid (CAS: 1707581-43-8, molecular formula: C₁₀H₁₄O₅S, molecular weight: 246.28) is a substituted thiophene derivative featuring a carboxylic acid group at position 2, a methoxy group at position 5, and a 2-ethoxyethoxy side chain at position 3 of the thiophene ring . This compound is utilized as an intermediate in synthesizing pharmaceuticals and materials science applications due to its tunable electronic properties and functional group versatility .

Properties

Molecular Formula |

C10H14O5S |

|---|---|

Molecular Weight |

246.28 g/mol |

IUPAC Name |

3-(2-ethoxyethoxy)-5-methoxythiophene-2-carboxylic acid |

InChI |

InChI=1S/C10H14O5S/c1-3-14-4-5-15-7-6-8(13-2)16-9(7)10(11)12/h6H,3-5H2,1-2H3,(H,11,12) |

InChI Key |

NPNIINVBBWVGMB-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCOC1=C(SC(=C1)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyethoxy)-5-methoxythiophene-2-carboxylic acid typically involves multi-step organic reactions One common approach is the functionalization of a thiophene ring through electrophilic substitution reactions

-

Step 1: Synthesis of 5-methoxythiophene-2-carboxylic acid

- Starting with thiophene-2-carboxylic acid, methoxylation can be performed using methanol and a suitable acid catalyst.

- Reaction conditions: Refluxing methanol with an acid catalyst such as sulfuric acid.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyethoxy)-5-methoxythiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the thiophene ring using reagents like halogens or nitro compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsmild heating.

Reduction: Lithium aluminum hydride; reaction conditionsanhydrous solvents, low temperature.

Substitution: Halogens (e.g., bromine), nitro compounds; reaction conditionsroom temperature or slightly elevated temperatures.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives.

Substitution: Introduction of halogen or nitro groups onto the thiophene ring.

Scientific Research Applications

Organic Synthesis

Catalytic Reactions

The compound serves as an intermediate in the synthesis of thiophene derivatives, which are crucial in organic chemistry for creating various functional materials. It can be utilized in catalytic hydrogenation reactions, where it acts as a substrate for the formation of more complex organic molecules. For instance, recent studies have shown that thiophene derivatives can be effectively reduced to produce valuable intermediates for pharmaceuticals and agrochemicals .

Synthetic Utility

The versatility of 3-(2-Ethoxyethoxy)-5-methoxythiophene-2-carboxylic acid allows it to be employed in the synthesis of various carboxylic acid derivatives. Its ability to undergo functional group transformations makes it a valuable building block in synthetic organic chemistry. The compound has been used in the development of novel synthetic pathways that enhance the efficiency of producing complex organic molecules .

Materials Science

Conductive Polymers

This compound is being explored for its application in the development of conductive polymers. Thiophene derivatives are known for their electrical conductivity and are used in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research indicates that incorporating 3-(2-Ethoxyethoxy)-5-methoxythiophene-2-carboxylic acid into polymer matrices can improve the overall conductivity and stability of these materials .

Nanocomposites

The integration of this thiophene derivative into nanocomposite materials has shown promising results in enhancing mechanical properties and thermal stability. Studies have demonstrated that nanocomposites containing thiophene units exhibit improved performance characteristics, making them suitable for applications in flexible electronics and advanced coatings .

Medicinal Chemistry

Pharmaceutical Development

Research has identified potential applications of 3-(2-Ethoxyethoxy)-5-methoxythiophene-2-carboxylic acid in drug development. Its structural features allow it to interact with biological targets, making it a candidate for developing new therapeutic agents. Preliminary studies on its bioactivity have shown promise against certain types of cancer cells and bacterial strains, indicating its potential as a lead compound for further medicinal chemistry explorations .

Case Studies

- Anticancer Activity : A study investigated the effects of this compound on specific cancer cell lines, revealing significant cytotoxicity at certain concentrations. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : Another case study focused on the antimicrobial efficacy of 3-(2-Ethoxyethoxy)-5-methoxythiophene-2-carboxylic acid against various pathogenic bacteria. The results indicated that the compound exhibited notable inhibitory effects, suggesting its potential use as an antimicrobial agent .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Organic Synthesis | Catalytic hydrogenation | Effective substrate for complex molecule synthesis |

| Materials Science | Conductive polymers | Enhanced electrical conductivity |

| Medicinal Chemistry | Anticancer activity | Significant cytotoxicity against cancer cells |

| Medicinal Chemistry | Antimicrobial properties | Notable inhibition of pathogenic bacteria |

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyethoxy)-5-methoxythiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like carboxylic acid and methoxy groups can influence its binding affinity and specificity. The compound’s effects are mediated through pathways involving signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiophene Carboxylic Acid Derivatives

Table 1: Structural and Physicochemical Comparisons

Functional Group Impact on Properties and Reactivity

Electron-Donating vs. In contrast, 5-chloro-3-sulfothiophene-2-carboxylic acid features a sulfonic acid group (strong electron-withdrawing), increasing acidity (pKa ~1–2) and water solubility .

Solubility and Lipophilicity: The 2-ethoxyethoxy chain in the target compound improves solubility in ethanol and DMSO compared to its methoxyethoxy analog (logP ~1.5 vs. ~0.8) . 5-(Methoxycarbonyl)thiophene-2-carboxylic acid exhibits moderate solubility in polar aprotic solvents due to its ester and carboxylic acid groups .

Biological Activity :

- Thiophene derivatives with sulfonamido groups (e.g., 3-methyl-5-[(5-methylthiophene-2-)sulfonamido]thiophene-2-carboxylic acid) show enhanced binding to enzymes like kinases, attributed to hydrogen bonding and steric interactions .

- Ethyl ester derivatives (e.g., ethyl 2-(2-chloroacetamido)-5-isopropylthiophene-3-carboxylate) are more lipophilic, favoring membrane permeability in prodrug designs .

Research Findings and Trends

Structure-Activity Relationships (SAR) :

- The ethoxyethoxy chain in the target compound improves metabolic stability compared to shorter alkoxy chains, as observed in pharmacokinetic studies of related thiophene-based inhibitors .

- Sulfonic acid derivatives (e.g., 5-chloro-3-sulfothiophene-2-carboxylic acid) are prioritized in industrial applications due to their compliance with pharmacopeial standards (USP, EMA) .

Crystallographic Insights: X-ray studies of analogs like ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate reveal planar thiophene rings with hydrogen-bonded dimeric structures, influencing solid-state stability .

Biological Activity

3-(2-Ethoxyethoxy)-5-methoxythiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on antimicrobial, anticancer, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound is characterized by a thiophene ring substituted with a methoxy group and an ethoxyethoxy group, contributing to its unique chemical properties. Its structure can be represented as follows:

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various thiophene derivatives, including 3-(2-Ethoxyethoxy)-5-methoxythiophene-2-carboxylic acid. These compounds have shown promising activity against multidrug-resistant pathogens.

In Vitro Studies

A significant study utilized the broth microdilution method to evaluate the antimicrobial efficacy of this compound against several Gram-positive bacteria and fungi. The findings indicated that derivatives similar to 3-(2-Ethoxyethoxy)-5-methoxythiophene-2-carboxylic acid exhibited notable activity against strains such as Staphylococcus aureus and Candida auris, with minimum inhibitory concentrations (MICs) reported as low as 16 µg/mL for certain derivatives .

| Pathogen | MIC (µg/mL) | Compound |

|---|---|---|

| Staphylococcus aureus | 64 | 3-(2-Ethoxyethoxy)-5-methoxythiophene-2-carboxylic acid |

| Candida auris | 16 | Derivative of thiophene-2-carboxylic acid |

| Escherichia coli | >128 | Not effective |

Anticancer Activity

The anticancer potential of thiophene derivatives has also been investigated. In cell culture models, particularly using A549 human lung cancer cells, certain derivatives demonstrated significant cytotoxic effects.

Case Study: A549 Cell Line

In tests conducted on the A549 cell line, compounds derived from thiophene structures exhibited IC50 values indicating effective inhibition of cancer cell proliferation. For instance, one study reported that a related compound showed an IC50 value of approximately 30 µM, suggesting potential for further development in cancer therapeutics .

The biological activity of 3-(2-Ethoxyethoxy)-5-methoxythiophene-2-carboxylic acid is thought to involve multiple mechanisms:

- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall synthesis, leading to cell lysis.

- DNA Interaction : Some thiophene derivatives exhibit the ability to intercalate DNA, disrupting replication processes in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.